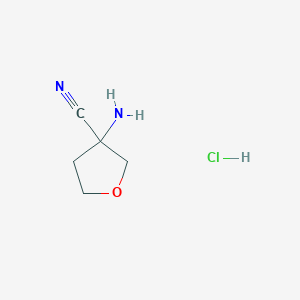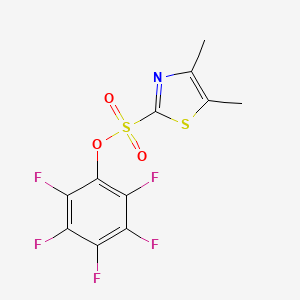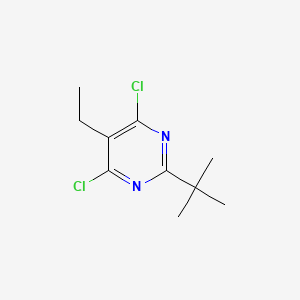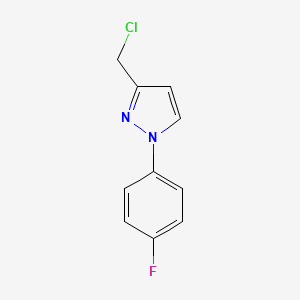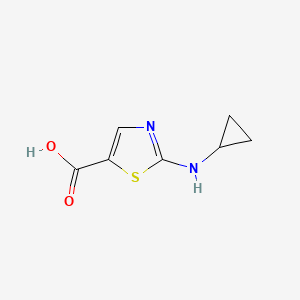![molecular formula C10H7BrF2N2 B1526207 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole CAS No. 1184679-06-8](/img/structure/B1526207.png)
4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole
Overview
Description
“4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1184679-06-8 . It has a molecular weight of 273.08 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2 . This indicates that the compound contains bromine (Br), fluorine (F), nitrogen (N), and carbon © atoms.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 273.08 .Scientific Research Applications
Chemical Synthesis and Reactivity
Synthesis of Pyrazole Derivatives : The synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has been described, showing significant analgesic activity among other pharmacological activities in preclinical models (Bondavalli et al., 1988). This highlights the versatility of pyrazole derivatives in chemical synthesis and their potential for producing compounds with varied biological activities.
Diels–Alder Reactivity : Research on 4H-pyrazoles, including derivatives such as 4-fluoro-4-methyl-4H-pyrazoles, emphasizes their scaffolding potential for "click" chemistry and their reactivity in Diels–Alder reactions. The stability of these compounds in the presence of biological nucleophiles and their altered reactivity based on substitution patterns provides valuable insights into designing pyrazole-based molecules for specific chemical transformations (Abularrage et al., 2020).
Catalytic Applications : The use of pyrazole-containing compounds as ligands to stabilize metal complexes, which serve as pre-catalysts in cross-coupling reactions, showcases the importance of substituents on the pyrazole ring for modifying the electrophilic and steric properties of metal complexes. This application is crucial for the synthesis of bi- and polyphenyl compounds, indicating the role of pyrazole derivatives in facilitating complex chemical syntheses (Ocansey et al., 2018).
Potential Biological Applications
Antimicrobial Activity : The synthesis of new N-phenylpyrazole derivatives and their evaluation for antimicrobial activity demonstrate the potential of pyrazole-based compounds in developing new therapeutic agents. Certain derivatives have shown significant antimicrobial properties, highlighting the promise of pyrazole compounds in addressing resistant microbial strains (Farag et al., 2008).
Anticancer Activity : The development of 1,3,4-trisubstituted pyrazole derivatives and their testing against various human cancer cell lines reveal the potential of these compounds in oncology. Some derivatives exhibited significant activity, suggesting the utility of pyrazole derivatives in cancer treatment research (Srour et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-[(2,3-difluorophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIGGXVZAHNDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1526124.png)
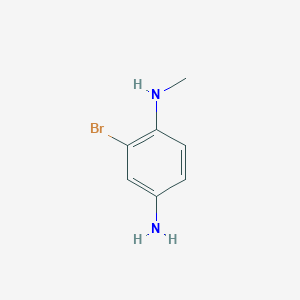
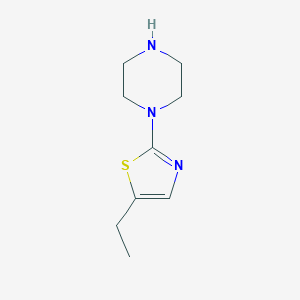
amine hydrochloride](/img/structure/B1526130.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![4-(Chloromethyl)-1-methoxy-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1526132.png)

![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)
